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Compound of Interest

Compound Name:
4-Iodo-5-methoxy-2-

methylpyridine

Cat. No.: B13656656

Get Quote

Executive Summary & Strategic Analysis
The substrate, 5-methoxy-2-methylpyridine, contains two directing groups on an electron-

deficient pyridine ring: a strongly activating methoxy group at C5 and a weakly activating

methyl group at C2.

Electronic Landscape: The methoxy group directs electrophilic substitution to the ortho and

para positions.

Para to C5-OMe is C2, which is blocked by the methyl group.

Ortho to C5-OMe are positions C4 and C6.

Regioselectivity:

C6 Position (Target of Direct Iodination): This position is ortho to the methoxy group and

alpha to the ring nitrogen. Direct iodination using elemental iodine (

) under mild basic conditions predominantly yields 6-iodo-5-methoxy-2-methylpyridine. The
proximity to the nitrogen atom often facilitates this reaction via coordination or inductive
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effects in specific solvent systems.

C4 Position (Target of Indirect Synthesis): This position is ortho to the methoxy group but

beta to the nitrogen. Accessing this isomer often requires the N-oxide route (Nitration

Reduction

Diazotization) because direct SEAr is dominated by the C6 selectivity or yields difficult-to-
separate mixtures.

Reagent Selection Guide
Reagent System Target Isomer Mechanism Pros/Cons

/

/
6-Iodo

Electrophilic Aromatic

Substitution (SEAr)

Recommended. Mild,

aqueous/organic

biphasic conditions.

High regioselectivity

for C6. Green

chemistry profile.

NIS / MeCN 6-Iodo (major)
SEAr (Succinimide

byproduct)

Faster reaction but

lower atom economy.

Often requires

chromatographic

purification to remove

succinimide.

/

/
4-Iodo

N-Oxide Activation

Nitration

Sandmeyer

Robust Route for C4.

Multi-step sequence

required to force

substitution at C4.

High fidelity but labor-

intensive.

Detailed Experimental Protocols
Protocol A: Direct Regioselective Synthesis of 6-
Iodo-5-methoxy-2-methylpyridine
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Target Audience: Chemists requiring the C6-iodo isomer for cross-coupling (e.g., Ullmann,

Suzuki). Basis: This protocol is adapted from the work of Bunker et al. (2011) on the structural

analog 3-methoxy-6-methylpyridine (chemically equivalent to 5-methoxy-2-methylpyridine).

Reagents:

Substrate: 5-Methoxy-2-methylpyridine (1.0 equiv)

Iodine (

): 1.1 equiv

Potassium Iodide (

): 1.1 equiv

Sodium Bicarbonate (

): 1.1 equiv

Solvent: THF / Water (1:2 ratio)

Step-by-Step Methodology:

Preparation: In a round-bottom flask, dissolve 5-methoxy-2-methylpyridine (e.g., 10 mmol) in

THF (10 mL).

Base Addition: Add a solution of

(11 mmol) in water (10 mL) to the flask. Stir vigorously for 15 minutes.

Iodination: Cool the mixture to 0°C using an ice bath. Dropwise add a pre-mixed solution of

(11 mmol) and

(11 mmol) in water (10 mL) over 30 minutes.

Note: The KI solubilizes the iodine by forming the

complex, which acts as the controlled iodine source.
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Reaction: Allow the mixture to warm to room temperature and stir for 48–72 hours. Monitor

conversion by TLC (mobile phase: EtOAc/Hexanes) or LC-MS.

Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (

) until the dark iodine color disappears, leaving a yellow/white suspension.

Workup: Extract the mixture with Ethyl Acetate (

mL). Wash the combined organics with brine, dry over anhydrous

, and concentrate under vacuum.

Purification: Recrystallize from cyclohexane or purify via silica gel flash chromatography if

necessary.

Expected Yield: 85–90%

Product: 6-Iodo-5-methoxy-2-methylpyridine.

Protocol B: Synthesis of 4-Iodo-5-methoxy-2-
methylpyridine (N-Oxide Route)
Target Audience: Researchers specifically requiring substitution at the C4 position (para to

methyl). Logic: Direct iodination fails to selectively target C4. We utilize the N-oxide's ability to

direct nitration to the C4 position, followed by functional group interconversion.

Workflow Summary:

Oxidation: Substrate

N-Oxide.

Nitration: N-Oxide

4-Nitro-N-oxide.

Reduction: 4-Nitro-N-oxide
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4-Amino-pyridine.

Sandmeyer Iodination: 4-Amino

4-Iodo-pyridine.

Detailed Step 4 (Sandmeyer Iodination of 4-Amino-5-methoxy-2-methylpyridine):

Pre-requisite: Isolate the 4-amino intermediate from the reduction step.

Diazotization: Suspend 4-amino-5-methoxy-2-methylpyridine (5 mmol) in 15% aqueous

(10 mL) and cool to 0°C.

Add a solution of

(5.5 mmol) in water (2 mL) dropwise, keeping the internal temperature below 5°C. Stir for 30
minutes to form the diazonium salt.

Iodination: Add a solution of

(10 mmol) in water (5 mL) dropwise.

Conversion: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to

ensure nitrogen gas evolution is complete.

Isolation: Neutralize with

(aq) to pH 8. Extract with DCM. Wash with sodium thiosulfate to remove iodine traces.

Purification: Silica gel chromatography (0-5% MeOH in DCM).

Mechanistic Visualization

5-Methoxy-2-methylpyridine

Method A: I2 / KI / NaHCO3
(Direct SEAr)

Method B: mCPBA / H2O2
(N-Oxidation)

Transition State
(Ortho-to-OMe / Alpha-to-N)

6-Iodo-5-methoxy-2-methylpyridine
(Major Product)

  Favored by
  e- donation

N-Oxide Intermediate HNO3 / H2SO4
(C4 Nitration) 4-Nitro-N-oxide Fe / AcOH

(Reduction) 4-Amino Intermediate NaNO2 / KI
(Sandmeyer Rxn)

4-Iodo-5-methoxy-2-methylpyridine
(Targeted C4 Isomer)
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Click to download full resolution via product page

Caption: Divergent synthesis pathways.[1][2] Method A (Green) yields the C6-iodo isomer via

direct electrophilic substitution. Method B (Red/Blue) utilizes N-oxide activation to force

substitution at the C4 position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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